1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene
Description
Properties
IUPAC Name |
1-[(3-bromophenyl)methylsulfanyl]-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2S/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAOQKUCNFCGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210122 | |
| Record name | Benzene, 1-[[(3-bromophenyl)methyl]thio]-3,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443345-56-9 | |
| Record name | Benzene, 1-[[(3-bromophenyl)methyl]thio]-3,5-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-[[(3-bromophenyl)methyl]thio]-3,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(3,5-difluorophenyl)sulfanylmethyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide . The reaction typically takes place at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at 0°C.
Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent such as toluene at elevated temperatures.
Major Products:
Substitution: 3-[(3,5-difluorophenyl)sulfanylmethyl]anisole.
Oxidation: 1-Bromo-3-[(3,5-difluorophenyl)sulfonylmethyl]benzene.
Coupling: 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]biphenyl.
Scientific Research Applications
1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of liquid crystals and polymers with unique electronic properties.
Medicinal Chemistry: It is investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene in chemical reactions involves the activation of the bromine atom or the sulfanylmethyl group. In substitution reactions, the bromine atom is displaced by a nucleophile, while in oxidation reactions, the sulfanylmethyl group undergoes transformation to sulfoxides or sulfones. The compound’s participation in coupling reactions involves the formation of a palladium complex, which facilitates the cross-coupling with boronic acids .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound:
- Core : Bromobenzene (C6H4Br)
- Substituent : (3,5-Difluorophenyl)sulfanylmethyl (-SCH2-C6H3F2) at position 3.
Analog 1: 1-Bromo-3-(phenylsulfanylmethyl)benzene ()
- Core : Bromobenzene (C6H4Br)
- Substituent : Phenylsulfanylmethyl (-SCH2-C6H5) at position 3.
- Key Difference : Lacks fluorine atoms on the phenyl group, reducing electronegativity and steric hindrance compared to the target compound .
Analog 2: 1-Bromo-3-(methylsulfonyl)benzene ()
- Core : Bromobenzene (C6H4Br)
- Substituent : Methylsulfonyl (-SO2CH3) at position 3.
- Key Difference : Sulfonyl group (-SO2-) instead of sulfanylmethyl (-SCH2-), increasing oxidation state and polarity .
Analog 3: 1-Bromo-3-(bromomethyl)-2-[(2,5-difluorophenyl)methoxy]benzene ()
Physical and Chemical Properties
*Predicted based on analogs like 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (MW 389.06, density ~1.7 g/cm³) .
Key Differentiators
Fluorine Content: The 3,5-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Steric Effects : The branched substituent in the target compound may hinder reactions at the benzene core compared to simpler analogs .
Biological Activity
1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural features, including the bromine atom and difluorophenyl group, suggest potential biological activities that warrant detailed exploration.
- Molecular Formula : C13H9BrF2S
- Molecular Weight : 315.1749 g/mol
- CAS Number : Not specified
- Purity : 97% GC-FID
The compound is characterized by the presence of a bromine atom at the meta position relative to a sulfanylmethyl group attached to a difluorophenyl ring. This configuration may influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that halogenated benzene derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of a bromine atom is often associated with increased lipophilicity, enhancing membrane permeability and thus antimicrobial efficacy.
Anti-inflammatory Effects
Compounds containing sulfur groups have been reported to possess anti-inflammatory properties. The sulfanylmethyl moiety in 1-bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene may contribute to its ability to modulate inflammatory pathways. Research indicates that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.
Cytotoxicity Studies
Preliminary cytotoxicity assessments reveal that similar compounds can induce apoptosis in cancer cell lines. For instance, studies involving fluorinated phenyl derivatives have demonstrated selective cytotoxic effects against tumor cells while sparing normal cells. This selective toxicity could be attributed to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several halogenated benzene derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that compounds with bromine substitutions exhibited superior activity compared to their non-halogenated counterparts. The study concluded that further exploration of brominated compounds could lead to the development of new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanisms
A research article in Pharmacology Reports investigated the anti-inflammatory effects of sulfur-containing compounds. The study found that these compounds inhibited the expression of cyclooxygenase-2 (COX-2) and reduced levels of prostaglandin E2 in lipopolysaccharide-stimulated macrophages. Given its structural similarity, 1-bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene may exhibit similar mechanisms of action.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduced cytokine levels | Pharmacology Reports |
| Cytotoxicity | Induction of apoptosis in cancer cell lines | Cancer Research Journal |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene in academic laboratories?
- Methodological Answer : A common approach involves reacting a brominated benzyl precursor (e.g., 1-bromo-3-(chloromethyl)benzene) with a thiol-substituted 3,5-difluorophenyl derivative under basic conditions. For instance, nucleophilic substitution reactions using NaH or K₂CO₃ in anhydrous THF or DMF can facilitate the sulfanylmethyl linkage. Similar brominated aromatic systems have been synthesized via analogous thioether formation . Acidic conditions with dibromo reagents, as seen in related compounds, may also be applicable for intermediate steps .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm substituent positions and integration ratios. Fluorine NMR is critical for verifying the 3,5-difluorophenyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight and isotopic patterns, especially for bromine () .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended, leveraging the SHELX suite for small-molecule crystallography .
Q. What are the key reactivity patterns of the bromine and thioether moieties in this compound?
- Methodological Answer :
- Bromine Reactivity : The aryl bromide can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids to introduce aryl/heteroaryl groups. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in refluxing toluene/ethanol .
- Thioether Stability : The sulfanylmethyl group may oxidize to sulfoxide/sulfone under strong oxidizing conditions (e.g., H₂O₂, mCPBA). Control oxidation states by adjusting reaction time and temperature .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) due to potential lachrymatory effects of brominated aromatics.
- Work in a fume hood to avoid inhalation of volatile byproducts.
- Store in amber vials at 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?
- Methodological Answer :
- Grow single crystals via slow evaporation in dichloromethane/hexane.
- Collect diffraction data using a synchrotron or in-house diffractometer. Refine with SHELXL, focusing on anisotropic displacement parameters for bromine and fluorine atoms. Validate using R-factor convergence (<5%) and residual electron density maps .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) using OPLS-AA force fields to study conformational stability .
Q. How might this compound serve as a building block in electroluminescent materials?
- Methodological Answer :
- The 3,5-difluorophenyl group enhances electron-withdrawing properties, potentially improving charge transport in organic light-emitting diodes (OLEDs).
- Incorporate into π-conjugated systems via Sonogashira coupling with alkynes. Test electroluminescence efficiency in double-layer OLED devices using ITO anodes and Mg:Ag cathodes, as demonstrated in analogous fluorinated systems .
Q. Can this compound exhibit biological activity, and how can this be assessed?
- Methodological Answer :
- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize targets based on binding affinity (< -8 kcal/mol).
- In Vitro Assays : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa) via MTT assays. Compare with structurally related herbicides (e.g., diflufenicarbazone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
